5-Phospho-alpha-D-ribosyl diphosphate sodium salt

描述

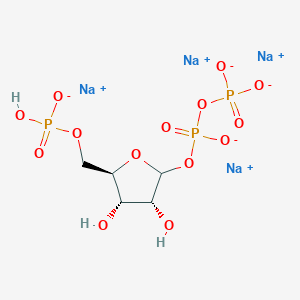

5-Phospho-alpha-D-ribosyl diphosphate sodium salt, also known as 5-Phosphoribosyl 1-pyrophosphate pentasodium salt, is a biochemical compound with the empirical formula C5H8Na5O14P3 and a molecular weight of 499.98 g/mol . This compound is a key intermediate in the biosynthesis of nucleotides and nucleic acids, playing a crucial role in cellular metabolism.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt typically involves the phosphorylation of ribose-5-phosphate. This process is catalyzed by the enzyme ribose-phosphate diphosphokinase, which transfers a pyrophosphate group from ATP to ribose-5-phosphate, forming 5-Phospho-alpha-D-ribosyl diphosphate .

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis due to the high specificity and efficiency of enzymes. The reaction conditions generally include a buffered aqueous solution, optimal pH, and temperature to maintain enzyme activity. The product is then purified through crystallization or chromatography techniques .

化学反应分析

Types of Reactions

5-Phospho-alpha-D-ribosyl diphosphate sodium salt primarily undergoes substitution reactions. It acts as a substrate for various phosphoribosyltransferases, which transfer the ribose-5-phosphate moiety to different acceptor molecules .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include ATP, various phosphoribosyltransferases, and buffer solutions to maintain the pH. The reactions are typically carried out at physiological temperatures (37°C) to mimic cellular conditions .

Major Products

The major products formed from these reactions are nucleotides, such as AMP, GMP, and UMP, which are essential for DNA and RNA synthesis .

科学研究应用

Introduction to 5-Phospho-alpha-D-ribosyl diphosphate sodium salt

This compound, also known as 5-Phospho-D-ribose 1-diphosphate pentasodium salt, is a critical compound in biochemistry and molecular biology. It serves as an essential intermediate in various metabolic pathways, particularly in nucleotide biosynthesis and cellular signaling. This article explores its diverse applications in scientific research, highlighting its significance in enzymatic reactions, metabolic studies, and therapeutic developments.

Nucleotide Synthesis

This compound plays a pivotal role in the synthesis of nucleotides. It acts as a substrate for various enzymes involved in the purine and pyrimidine biosynthetic pathways. Notably, it is converted into inosine monophosphate through the action of ribose-phosphate pyrophosphokinase and other related enzymes .

Enzyme Substrate Studies

This compound is frequently used in enzymatic assays to study enzyme kinetics and mechanisms. For instance, it has been utilized to investigate inhibitors of the bacterial cell wall biosynthesis enzyme MurD, which is crucial for developing antibiotics targeting bacterial infections .

Metabolic Pathway Analysis

In metabolic studies, this compound serves as a marker for analyzing the pentose phosphate pathway (PPP). It is involved in both oxidative and non-oxidative branches of this pathway, which is essential for nucleotide synthesis and cellular redox balance .

Therapeutic Research

Recent studies have explored the potential therapeutic applications of this compound. For example, research indicates that manipulating levels of this compound can influence cellular responses to cisplatin, a chemotherapy drug. This interaction may enhance the efficacy of cancer treatments by modulating nucleotide metabolism .

Plant Hormone Synthesis

In plant biology, this compound is recognized as an intermediate in the synthesis of various plant hormones and secondary metabolites derived from glucose. Its role in these biosynthetic pathways underscores its importance in agricultural research and biotechnology .

Case Study 1: Inhibitor Development for MurD Enzyme

A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of transition-state analog inhibitors targeting the MurD enzyme using this compound as a substrate. The findings demonstrated that specific inhibitors could effectively disrupt bacterial cell wall synthesis, highlighting the compound's utility in antibiotic development .

Case Study 2: Cisplatin Interaction

Research conducted on the interaction between cisplatin treatment and nucleotide metabolism revealed that administering this compound could mitigate some cytotoxic effects associated with cisplatin by promoting nucleotide salvage pathways. This study emphasizes the compound's potential role in enhancing chemotherapy outcomes .

作用机制

The mechanism of action of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt involves its role as a donor of the ribose-5-phosphate group in nucleotide biosynthesis. It interacts with various enzymes, such as phosphoribosyltransferases, to transfer the ribose-5-phosphate moiety to different acceptor molecules, facilitating the synthesis of nucleotides . This process is essential for the maintenance of cellular nucleotide pools and the regulation of genetic material synthesis .

相似化合物的比较

Similar Compounds

Ribose-5-phosphate: A precursor in the synthesis of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt.

Phosphoribosyl pyrophosphate: Another name for this compound.

Uniqueness

This compound is unique due to its role as a central intermediate in the biosynthesis of nucleotides. Unlike ribose-5-phosphate, which is a precursor, this compound directly participates in the transfer of the ribose-5-phosphate group, making it indispensable for nucleotide synthesis .

生物活性

5-Phospho-alpha-D-ribosyl diphosphate sodium salt (PRPP) is a pivotal biochemical compound involved in various metabolic pathways, particularly in nucleotide biosynthesis. This article explores its biological activity, mechanisms of action, and implications in research and medicine.

Overview of this compound

- Chemical Formula: C5H8Na5O14P3

- Molecular Weight: 499.98 g/mol

- CAS Number: 108321-05-7

PRPP is synthesized from ribose-5-phosphate and ATP through the action of the enzyme PRPP synthetase (EC 2.7.6.1), which transfers a pyrophosphate group to ribose-5-phosphate, yielding PRPP and AMP as products .

Enzymatic Interactions

PRPP primarily acts as a substrate for various phosphoribosyltransferases, including:

- Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Catalyzes the transfer of the ribose moiety to purine bases.

- Ornithine phosphoribosyltransferase: Involved in the biosynthesis of pyrimidines.

These enzymes facilitate the incorporation of PRPP into nucleotides, which are essential for DNA and RNA synthesis, thereby playing a crucial role in cellular growth and replication .

Role in Nucleotide Biosynthesis

PRPP is integral to the de novo synthesis pathways of purines and pyrimidines:

- Purine Synthesis: PRPP serves as a precursor for AMP and GMP.

- Pyrimidine Synthesis: It contributes to the formation of UMP and CMP.

The availability of PRPP is critical for maintaining nucleotide pools necessary for cellular functions such as DNA replication and repair .

Influence on Enzyme Activity

Research indicates that PRPP levels can regulate enzyme activities involved in nucleotide synthesis:

- Increased PRPP synthetase activity has been observed in rapidly growing tissues such as hepatomas, suggesting a correlation between PRPP levels and cell proliferation rates .

- The Km values for substrates like ribose 5-phosphate and ATP indicate that PRPP synthetase exhibits high affinity under physiological conditions, emphasizing its role in metabolic regulation .

Case Studies

- Cancer Research:

- Metabolic Disorders:

Industrial Applications

PRPP is utilized in the production of nucleotide-based pharmaceuticals and diagnostic reagents, highlighting its significance beyond basic research into practical applications .

Comparative Analysis with Related Compounds

| Compound Name | Role | Unique Features |

|---|---|---|

| Ribose-5-phosphate | Precursor to PRPP | Directly involved in the synthesis of PRPP |

| Phosphoribosyl pyrophosphate (PRPP) | Central intermediate in nucleotide biosynthesis | Directly participates in substrate transfer reactions |

属性

IUPAC Name |

tetrasodium;[[(3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O14P3.4Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAPPJHVNYCTAX-CKJQBBATSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Na4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036035 | |

| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-05-7 | |

| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。